2,2-dimethyl-6-oxa-9-azaspiro[4.5]decane
Description
2,2-Dimethyl-6-oxa-9-azaspiro[4.5]decane is a spirocyclic compound featuring a fused bicyclic structure with oxygen at position 6 and nitrogen at position 8. The spiro[4.5]decane scaffold consists of a five-membered ring (oxa) and a six-membered ring (aza) sharing a single spiro carbon atom.
Properties
CAS No. |
1520473-47-5 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-6-oxa-9-azaspiro[4.5]decane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization to form the spiro ring system. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or crystallization are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-6-oxa-9-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new spirocyclic compounds with different functional groups .
Scientific Research Applications
2,2-dimethyl-6-oxa-9-azaspiro[4.5]decane has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-6-oxa-9-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Structural Features and Heteroatom Positioning
The placement of heteroatoms (O, N) and substituents critically impacts physicochemical and biological properties:
| Compound Name | Heteroatom Positions | Substituents | Key Structural Differences |
|---|---|---|---|
| 2,2-Dimethyl-6-oxa-9-azaspiro[4.5]decane | 6-oxa, 9-aza | 2,2-dimethyl | Spiro center with bulky methyl groups |
| 1-Oxa-8-azaspiro[4.5]decane (e.g., from GSK collections) | 1-oxa, 8-aza | None | Oxygen in five-membered ring; nitrogen in six-membered ring |
| 1,4-Dioxa-8-azaspiro[4.5]decane | 1,4-dioxa, 8-aza | None | Two oxygen atoms in five-membered ring |
| 6-Methyl-2-oxa-6,9-diazaspiro[4.5]decane | 2-oxa, 6,9-diaza | 6-methyl | Two nitrogen atoms; methyl at position 6 |
| 1,6,9-Trioxaspiro[4.5]decane | 1,6,9-trioxa | None | Three oxygen atoms; no nitrogen |
Key Observations :
- Compounds with multiple oxygen atoms (e.g., 1,4-dioxa, 1,6,9-trioxa) exhibit higher polarity, favoring aqueous solubility and hydrogen-bonding interactions .
- Nitrogen positioning influences basicity and receptor binding. For example, 1-oxa-8-azaspiro[4.5]decane derivatives interact with serotonin receptors via the basic nitrogen .
Physicochemical and Pharmacokinetic Properties
Predicted properties for selected compounds (experimental or computational):
Insights :
- The 2,2-dimethyl derivative’s higher logP suggests better blood-brain barrier penetration but may require formulation optimization for delivery.
- Trioxa derivatives, with three oxygen atoms, are highly soluble but may lack the lipophilicity needed for CNS targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
